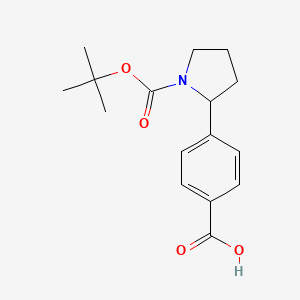

Acide 4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoïque

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C16H21NO4, and its molecular weight is 291.34 g/mol . The structure contains a pyrrolidine ring, a benzoic acid group, and a tert-butoxycarbonyl group .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is acidic and can participate in acid-base reactions. The carbonyl group in the Boc group can be involved in reactions with nucleophiles. The pyrrolidine ring can potentially undergo reactions at the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .

Applications De Recherche Scientifique

Utilisation dans les réactions de couplage croisé

Ce composé peut être utilisé dans des réactions de couplage croisé catalysées par des métaux, telles que les couplages de Suzuki-Miyaura et de Negishi . Ces réactions sont largement utilisées en chimie organique pour la synthèse de divers types de composés.

Préparation de dérivés tert-butoxycarbonylés

Le composé peut être utilisé dans la préparation de dérivés tert-butoxycarbonylés d'acides aminés en utilisant du pyrocarbonate de di-tert-butyle . Ce processus est important dans le domaine de la biochimie et de la chimie médicinale.

Étude cinétique

La cinétique de l'élimination en phase gazeuse de la 1-(tert-butoxycarbonyl)-2-pyrrolidinone, un composé apparenté, a été étudiée dans un système statique . Cela pourrait fournir des informations précieuses sur la réactivité et la stabilité du composé.

Applications de détection

Les acides boroniques, qui sont liés à ce composé, sont de plus en plus utilisés dans divers domaines de la recherche, y compris leur utilité dans diverses applications de détection . Ils peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui conduit à leur utilisation dans les applications de détection.

Thérapeutique et technologies de séparation

Les acides boroniques, de la thérapeutique aux technologies de séparation, ont été couverts dans plusieurs articles . L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique, de la manipulation et de la modification des protéines, de la séparation et du développement de médicaments .

Outils biochimiques

Les acides boroniques sont utilisés comme outils biochimiques à diverses fins, notamment l'interférence dans les voies de signalisation, l'inhibition enzymatique et les systèmes de délivrance cellulaire .

Mécanisme D'action

The mechanism of action of 4-tBu-PBA is not fully understood, however it is believed to act as a catalyst in the formation of organic molecules. It is also thought to act as a proton donor in the formation of peptides and other organic molecules. Additionally, 4-tBu-PBA can act as a nucleophile, which can react with electrophiles to form a variety of products.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-tBu-PBA are not well understood. However, it is known that it is not toxic and does not have any adverse effects on the human body. Additionally, it is known to be a weak acid, which means that it is not likely to cause any irritation or adverse reactions.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-tBu-PBA in laboratory experiments include its low cost, easy availability, and its ability to form a variety of derivatives. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-tBu-PBA is its limited solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

The future directions for 4-tBu-PBA are numerous. As mentioned above, it can be used as a building block for the synthesis of a variety of compounds, including peptides, amino acids, and other organic molecules. Additionally, it can be used in the synthesis of fluorescent dyes and labels, which can be used in imaging and detection technologies. Additionally, it can be used in the synthesis of pharmaceuticals, pesticides, and other natural products. Finally, it can be used as a proton donor in the formation of peptides and other organic molecules.

Safety and Hazards

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCFZBVANBKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662872 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863769-40-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461874.png)

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)